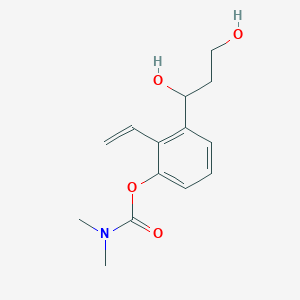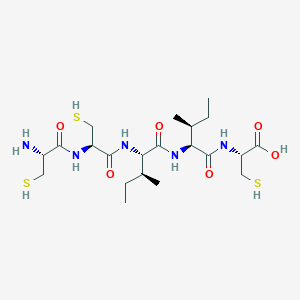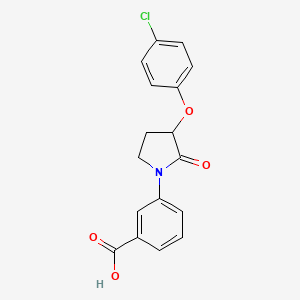
3-(3-(4-Chlorophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-Chlorophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is a complex organic compound that features a benzoic acid core with a pyrrolidinone and chlorophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Chlorophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-chlorophenol, which is then reacted with benzaldehyde in the presence of potassium permanganate (KMnO4) in a pyridine-water mixture at 50°C overnight . The resulting intermediate is further reacted with pyrrolidinone derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Chlorophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in pyridine-water mixture.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-(3-(4-Chlorophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(4-Chlorophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenoxy)benzoic acid: A structurally similar compound with a simpler structure.
3-(4-Methylphenoxy)benzoic acid: Another related compound with a methyl group instead of a chlorine atom.
Uniqueness
3-(3-(4-Chlorophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is unique due to its combination of a pyrrolidinone ring and a chlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
649774-19-6 |
|---|---|
Molecular Formula |
C17H14ClNO4 |
Molecular Weight |
331.7 g/mol |
IUPAC Name |
3-[3-(4-chlorophenoxy)-2-oxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H14ClNO4/c18-12-4-6-14(7-5-12)23-15-8-9-19(16(15)20)13-3-1-2-11(10-13)17(21)22/h1-7,10,15H,8-9H2,(H,21,22) |
InChI Key |
FFCMYFJICWFZGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1OC2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)
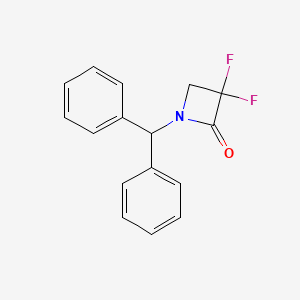
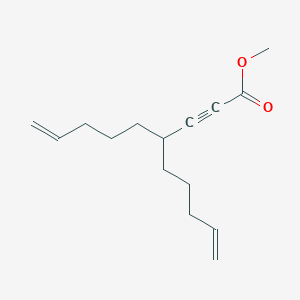


![Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12605506.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)

![1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)-](/img/structure/B12605523.png)
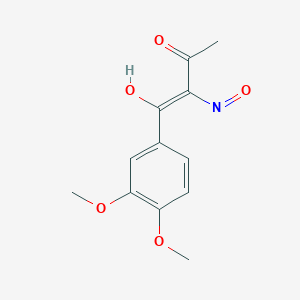
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12605539.png)
